N-(3-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(3-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative featuring a 3-chlorobenzyl group and a 2-chlorophenyl substituent on the pyridazinone core. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting protein-protein interactions (e.g., PRMT5-substrate adaptors) and receptor modulators involving chlorinated aromatic systems .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-14-5-3-4-13(10-14)11-22-18(25)12-24-19(26)9-8-17(23-24)15-6-1-2-7-16(15)21/h1-10H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZQPOPLYSXYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications on the Pyridazinone Core
Substituent Effects on the Pyridazinone Ring
- The dichloro derivatives showed high synthetic yields (~79%) and were optimized for PRMT5 inhibition .
Piperazinyl Substitution :
The analogue N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide () replaces the 2-chlorophenyl group with a 4-fluorophenyl-piperazinyl moiety. This modification introduces basicity and flexibility, likely improving solubility and receptor-binding kinetics (e.g., serotonin or dopamine receptors) compared to the rigid 2-chlorophenyl group in the target compound .
Acetamide Linker Variations
- Thiazolyl and Heterocyclic Modifications :
2-[3-(2-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide () incorporates a thiazole ring in the acetamide side chain, enabling π-π stacking interactions with hydrophobic enzyme pockets. This contrasts with the simpler 3-chlorobenzyl group in the target compound, which may prioritize steric bulk over directional interactions .
Pharmacological and Physicochemical Properties
Physicochemical Data
- Solubility and Stability : Sulfonamide-containing derivatives () exhibit lower solubility in aqueous media compared to the target compound’s chlorinated acetamide structure. The 3-chlorobenzyl group may enhance lipophilicity, favoring blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
